

Application Note: Quantification of Desmethyl Levofloxacin in Pharmaceutical Formulations

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Compound of Interest

Compound Name: *Desmethyl Levofloxacin*
Hydrochloride

Cat. No.: *B1151659*

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Target Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.

Purpose: This document provides a detailed protocol for the quantification of Desmethyl Levofloxacin, a known impurity and metabolite of Levofloxacin, in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Desmethyl Levofloxacin is a key related substance that must be monitored and quantified in pharmaceutical formulations to ensure product quality, safety, and efficacy. Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have stringent guidelines for the control of impurities in drug substances and products.^{[1][2]} This application note details validated analytical methods for the accurate quantification of Desmethyl Levofloxacin.

Analytical Methods

Two primary methods are presented for the quantification of Desmethyl Levofloxacin: a stability-indicating HPLC method for routine quality control and a highly sensitive UPLC-MS/MS method for trace-level quantification and confirmation.

Method 1: Stability-Indicating HPLC-UV Method

This method is suitable for the separation and quantification of Desmethyl Levofloxacin from Levofloxacin and other related substances in pharmaceutical dosage forms.^{[1][3]}

2.1.1. Experimental Protocol: HPLC-UV

Chromatographic Conditions:

Parameter	Condition
Column	Cosmosil C18 (250mm x 4.6mm, 5µm) or equivalent L1 packing
Mobile Phase	Buffer and Methanol (68:32 v/v)
Buffer: 8.5g ammonium acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml water.	
Flow Rate	0.7 mL/min
Injection Volume	25 µL
Column Temperature	42°C
UV Detection	340 nm
Run Time	60 minutes

Standard and Sample Preparation:

- Diluent: Mobile Phase
- Standard Solution: Prepare a standard solution of Desmethyl Levofloxacin of a known concentration in the diluent.
- Sample Solution:

- Weigh and finely powder not fewer than 20 tablets.
- Transfer a quantity of the powder equivalent to 100 mg of Levofloxacin into a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.

2.1.2. Method Validation Summary

The HPLC method should be validated according to ICH guidelines.^[2] Typical validation parameters are summarized below.

Parameter	Result
Linearity (Correlation Coefficient, r^2)	≥ 0.999
Accuracy (% Recovery)	98.0% - 102.0% ^[3]
Precision (% RSD)	NMT 10% ^[3]
Limit of Detection (LOD)	~ 0.01 µg/mL
Limit of Quantification (LOQ)	~ 0.04 µg/mL ^[1]

Method 2: UPLC-MS/MS Method

This method offers higher sensitivity and selectivity, making it ideal for the quantification of trace levels of Desmethyl Levofloxacin and for confirmatory analysis.^[4]^[5]

2.2.1. Experimental Protocol: UPLC-MS/MS

Chromatographic Conditions:

Parameter	Condition
Column	Acquity UPLC BEH C18 (2.1 mm x 100 mm, 1.7 μ m)
Mobile Phase A	5.0 mM Ammonium Acetate Buffer
Mobile Phase B	Acetonitrile in Methanol (75:25, v/v)
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Run Time	2.5 - 20 minutes

Mass Spectrometry Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Spray Voltage	3500 V
Capillary Temperature	350°C
Scan Mode	Selected Reaction Monitoring (SRM)
SRM Transition (Desmethyl Levofloxacin)	m/z 348.2 \rightarrow 318.2[5][6]
SRM Transition (Levofloxacin)	m/z 362.1 \rightarrow 318.1[5]

Standard and Sample Preparation:

- Standard Solution: Prepare a series of calibration standards of Desmethyl Levofloxacin in a suitable solvent (e.g., methanol/water).
- Sample Preparation (Protein Precipitation for Serum/Plasma):
 - To 100 μ L of the sample, add an internal standard.

- Add 300 µL of acetonitrile or a mixture of acetonitrile:methanol (83:17% v/v) to precipitate proteins.[5]
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Inject the supernatant into the UPLC-MS/MS system.

2.2.2. Method Validation Summary

Parameter	Result
Linearity Range	0.10 - 4.99 mg/L[5]
Correlation Coefficient (r^2)	≥ 0.998 [5]
Accuracy (% Bias)	0.2% to 15.6%[5]
Precision (Within-day, % RSD)	1.5% to 5%[5]
Precision (Between-day, % RSD)	0.0% to 3.3%[5]
Lower Limit of Quantification (LLOQ)	0.10 mg/L[5]

Visualizations

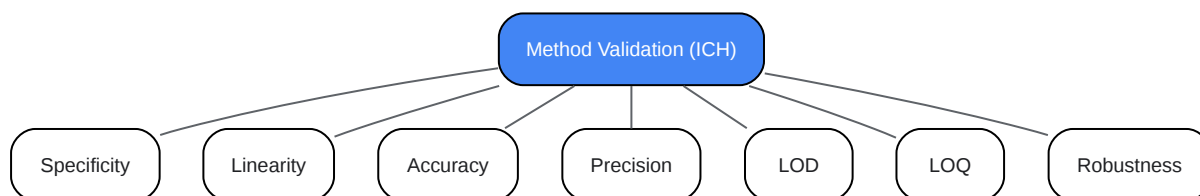
Diagram 1: Experimental Workflow for HPLC-UV Analysis



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Caption: Workflow for HPLC-UV analysis of Desmethyl Levofloxacin.

Diagram 2: Logical Relationship in Method Validation



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Caption: Key parameters for analytical method validation.

Conclusion

The described HPLC-UV and UPLC-MS/MS methods are robust and reliable for the quantification of Desmethyl Levofloxacin in pharmaceutical formulations. The HPLC method is well-suited for routine quality control environments, while the UPLC-MS/MS method provides the high sensitivity and specificity required for trace analysis and confirmatory testing. Adherence to these protocols and proper method validation will ensure compliance with regulatory standards and contribute to the overall quality and safety of Levofloxacin products.

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